Product packaging for 2-Methyl-5-nitrosophenol(Cat. No.:CAS No. 21565-00-4)

2-Methyl-5-nitrosophenol

Cat. No.: B13799687
CAS No.: 21565-00-4
M. Wt: 137.14 g/mol
InChI Key: FNQIBGUYHSFQLO-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrosophenol is a versatile chemical building block of significant interest in inorganic and materials chemistry, primarily for its ability to form stable complexes with various metal ions . These metal-nitrosophenolato complexes are often highly colored and have been utilized historically in colorimetric applications and analytical tests . The compound can function as a precursor in the Baudisch reaction, a copper-mediated process that introduces both hydroxy and nitroso groups onto an aromatic ring with defined ortho-regioselectivity . Researchers value this compound for synthesizing novel coordination complexes, particularly with copper and iron, which have potential applications in the development of dyes and pigments, inspired by naturally occurring analogs like the antibiotic ferroverdin . The structure of nitrosophenols is known to resonate between the nitrosophenol and the quinone-monoxime forms, adding to their interesting chemical properties . This product is intended for research purposes by qualified laboratory professionals and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2 B13799687 2-Methyl-5-nitrosophenol CAS No. 21565-00-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21565-00-4

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

2-methyl-5-nitrosophenol

InChI

InChI=1S/C7H7NO2/c1-5-2-3-6(8-10)4-7(5)9/h2-4,9H,1H3

InChI Key

FNQIBGUYHSFQLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methyl 5 Nitrosophenol and Its Precursors

Mechanistic Investigations of Nitrosation Reactions Yielding 2-Methyl-5-nitrosophenol

The formation of this compound via the nitrosation of phenolic precursors is a subject of detailed mechanistic study. The process is primarily understood as an electrophilic substitution reaction, though alternative radical-based pathways have also been proposed.

The generation of the active nitrosating species is a critical step in the synthesis of nitrosophenols. Two primary pathways are considered: one involving an ionic intermediate and an alternative involving radical species.

Ionic Pathway via Nitrosonium Ion (NO⁺): The most commonly accepted mechanism for C-nitrosation of phenols involves the electrophilic attack of a nitrosonium ion (NO⁺) or a related species like the protonated nitrous acid (H₂O⁺–NO) on the electron-rich aromatic ring. guidechem.comgoogle.com This process is typically achieved using nitrous acid (HONO), which is generated in situ from the acidification of a sodium nitrite (B80452) solution. wikipedia.org The phenolate (B1203915) ion, being more nucleophilic than the neutral phenol (B47542), is the primary species that reacts with the electrophile. mdpi.com

Radical Pathway: An alternative mechanism has been proposed, particularly in the context of nitrosation by peroxynitrite. This pathway involves the one-electron oxidation of the phenolate ion to a phenoxyl radical. Concurrently, a nitrosating agent can decompose to yield a nitric oxide radical (•NO). The subsequent reaction between the phenoxyl radical and the nitric oxide radical forms the final nitrosophenol product. mdpi.com Kinetic studies using radical traps have been employed to investigate the contribution of such radical pathways in specific reaction systems. nih.gov

The synthesis of this compound often starts from 4-Methylphenol (p-cresol). The reaction pathway is governed by the principles of electrophilic aromatic substitution, including the directing effects of the substituents on the phenol ring.

The dominant reaction is C-nitrosation, where the electrophilic nitrosating agent attacks a carbon atom on the aromatic ring. guidechem.comgoogle.com The hydroxyl (-OH) group is a strong activating group and an ortho-, para-director. In 4-Methylphenol, the para position is occupied by the methyl group. Therefore, the electrophilic attack is directed to the positions ortho to the hydroxyl group. The methyl group at position 4 creates steric hindrance at one of the ortho positions, favoring the formation of this compound.

Kinetic studies suggest a mechanism that proceeds through an initial attack on the nitrosatable substrate by the electrophile (NO⁺), followed by a slow proton transfer to yield the final product. guidechem.comgoogle.com Another proposed mechanistic detail involves an initial O-nitrosation of the phenolate ion to form an unstable nitrite ester intermediate. This intermediate then undergoes a rapid, acid-catalyzed rearrangement to yield the C-nitroso product, this compound. nih.govresearchgate.net

Optimized Preparative Routes for this compound

Significant advancements have been made in developing optimized and efficient synthetic routes to this compound, focusing on cost-effectiveness, yield improvement, and waste reduction.

An innovative production process allows for the direct synthesis of 2-Methyl-5-nitrophenol (B1294729) (a related compound often discussed in the same context and synthetic pathway) from o-Aminotoluene (o-toluidine). google.comgoogle.com This multi-step, one-pot process involves a sequence of controlled chemical transformations. google.comchemicalbook.com

The process includes the following key steps:

Salification: o-Aminotoluene is dissolved in concentrated sulfuric acid under controlled, low-temperature conditions to form its salt. google.comgoogle.com

Nitrification: A mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution at a very low temperature (e.g., -2 to 2°C) to introduce a nitro group onto the aromatic ring. google.comgoogle.com

Diazotization: Following the nitrification, an aqueous solution of sodium nitrite is added at room temperature. This converts the amino group into a diazonium salt. google.comgoogle.com

Hydrolysis (Denitrogenation): The resulting diazonium salt solution is then heated (e.g., to 82-86°C). This step causes the diazonium group to be replaced by a hydroxyl group, releasing nitrogen gas and forming the final product. google.comgoogle.com

The following table summarizes typical reaction parameters for this direct synthesis method based on patent literature.

StepReagentsKey Parameters
Salificationo-Aminotoluene, 98% Concentrated Sulfuric AcidLow temperature, stirring
NitrificationConcentrated Nitric Acid, Concentrated Sulfuric AcidTemperature controlled at -2 to 5°C
DiazotizationSodium Nitrite solution, UreaRoom temperature, endpoint detected with starch iodide paper
HydrolysisHeatTemperature raised to 82-86°C and held for ~2 hours

The direct synthesis route from o-aminotoluene represents a significant methodological advancement over traditional methods. google.comgoogle.com Historically, the production of 2-Methyl-5-nitrophenol often involved the use of 2-Methyl-5-nitroaniline (B49896) as a starting material, which would then undergo diazotization and hydrolysis. google.com The production of the 2-Methyl-5-nitroaniline intermediate itself is a separate synthetic process.

The new technology that starts directly with o-aminotoluene bypasses the need to produce and isolate the 2-Methyl-5-nitroaniline intermediate. google.comgoogle.com This innovation provides several key advantages:

Reduced Costs: It eliminates the high costs associated with using the finished 2-Methyl-5-nitroaniline product as a raw material. google.comgoogle.com

Environmental Benefits: The streamlined process significantly reduces the amount of wastewater generated, leading to a lower environmental impact. google.com

Catalytic methods offer a promising avenue for the synthesis of nitrosophenols, aiming to enhance reaction rates, improve selectivity, and allow for milder reaction conditions. The use of metal catalysts, particularly copper, has been investigated for the C-nitrosation of phenols. mdpi.com

Copper salts can act as promoters or catalysts in the nitrosation process. mdpi.com The mechanism is thought to involve the metal lowering the activation barrier for the reaction, potentially by generating a more potent nitrosating agent. Research has shown that certain phenolic substrates that are largely inert to direct nitrosation under specific conditions can be successfully converted to their corresponding 2-nitrosophenols in the presence of copper. mdpi.com

Furthermore, the metal can play a protective role by forming a stable metal-nitrosophenolato complex with the product. mdpi.com This complexation prevents the often-unstable 2-nitrosophenol from undergoing undesirable side reactions, such as oxidation to the corresponding nitrophenol. The free 2-nitrosophenol can later be liberated from the complex by treatment with a strong acid. mdpi.com While a patent mentions a catalytic method using phenol, methanol, aluminum oxide, and manganese tetraoxide, it is described as a distinctly different synthetic route from the primary methods discussed. google.com

Derivatization Strategies and Synthesis of Analogues of this compound

The synthesis of this compound and its analogues involves complex chemical strategies, often beginning with the nitration of phenolic compounds. These derivatives are valuable intermediates in the production of dyes, pharmaceuticals, and agrochemicals. researchgate.net Methodologies have evolved to enhance regioselectivity and yield, while also addressing environmental concerns by developing greener synthetic routes. researchgate.net

Pathways for Complex Nitrated Phenol Derivative Synthesis

The synthesis of complex nitrated phenol derivatives is a cornerstone of industrial organic chemistry. researchgate.net The direct nitration of phenol can lead to a mixture of isomers and high molecular weight tars, necessitating more controlled approaches. wikipedia.org One established method involves the sulfonation of anhydrous phenol with fuming sulfuric acid, followed by nitration with concentrated nitric acid. In this process, the sulfonic acid group is displaced by nitro groups in a highly exothermic reaction that requires careful temperature management. wikipedia.org

Alternative strategies aim to improve selectivity and safety. For instance, a regioselective ortho-nitration of various phenols can be achieved using a combination of ammonium (B1175870) nitrate (B79036) (NH4NO3) and potassium hydrogen sulfate (B86663) (KHSO4) in acetonitrile, which is presented as an eco-friendly method. dergipark.org.tr Another approach to producing 2-methyl-5-nitrophenol starts with o-toluidine, which undergoes a multi-step process involving nitration and diazotization. chemicalbook.comgoogle.com This method can bypass the formation of 2-methyl-5-nitroaniline as an intermediate, thereby reducing steps like neutralization and acidification, which can improve product yield and decrease environmental pollution. google.comgoogle.com

The table below summarizes various synthetic pathways for nitrated phenols, highlighting the reagents and conditions employed.

Starting MaterialReagentsKey ProcessResulting Product(s)Reference(s)
PhenolFuming sulfuric acid, concentrated nitric acidSulfonation then nitration2,4,6-Trinitrophenol (Picric Acid) wikipedia.org
Phenol DerivativesAmmonium nitrate (NH4NO3), potassium hydrogen sulfate (KHSO4)Regioselective ortho-nitrationMono-nitrated phenols dergipark.org.tr
o-ToluidineConcentrated sulfuric acid, concentrated nitric acid, sodium nitriteNitration, Diazotization, Hydrolysis2-Methyl-5-nitrophenol chemicalbook.comgoogle.com
PhenolDilute nitric acidDirect nitrationo/p-nitrophenols paspk.org

Synthetic Routes to this compound Acetates

The synthesis of acetates of nitrophenols, such as 2-methyl-5-nitrophenyl acetate (B1210297), is a key derivatization strategy. One documented synthetic route begins with 2-methyl-5-nitrophenol. chemicalbook.com In this process, 2-methyl-5-nitrophenol is treated with acetic anhydride (B1165640) in the presence of aqueous sodium hydroxide. The resulting mixture is stirred, and after filtration, the product is extracted with ethyl acetate to yield 2-acetoxy-4-nitrotoluene (another name for 2-methyl-5-nitrophenyl acetate). chemicalbook.com

This acetate derivative can be further processed. For example, it can undergo hydrogenation using a palladium-on-charcoal catalyst to produce 3-acetoxy-4-methylaniline, demonstrating its utility as an intermediate in the synthesis of more complex molecules. chemicalbook.com

ReactantReagentsProductReference
2-Methyl-5-nitrophenolAcetic anhydride, 1M aqueous sodium hydroxide2-Methyl-5-nitrophenyl acetate chemicalbook.com

Formation of Related Nitrosophenol and Nitrophenol Derivatives in Controlled Syntheses

The controlled synthesis of nitrosophenol and nitrophenol derivatives is crucial for producing fine chemicals. dergipark.org.tr While nitration of phenols has been extensively studied, the formation of nitrosophenols also represents an important class of reactions. Nitrosoalkanes and nitrosoarenes can act as ligands for metal centers, and their synthesis is of significant interest. psu.edu

Recent advancements have focused on greener synthetic approaches to nitrophenols to avoid harsh conditions and the formation of unwanted byproducts. researchgate.net For example, the use of sodium nitrite or potassium nitrate in the presence of an acid catalyst can afford good yields of mononitrated phenols selectively. researchgate.net The control of physical parameters such as the dilution of nitric acid, reaction time, and temperature can also be used to economically synthesize o/p-nitrophenols with high selectivity. paspk.org In one study, the reaction between 98% phenol and 32.5% nitric acid at 20°C for one hour resulted in a 91% yield of nitrophenols. paspk.org

The synthesis of nitroso compounds can be achieved through various methods, including the use of nitrosyl triflate, which is a powerful nitrosating agent for a range of substrates. researchgate.net While the direct synthesis of this compound is less commonly detailed in the provided context, the general principles of nitrosation of phenols would apply, involving the reaction of a phenol with a nitrosating agent under controlled acidic conditions.

The following table outlines different methods for the synthesis of nitrophenol and nitrosophenol derivatives.

Target DerivativeMethodReagentsSignificanceReference(s)
o/p-NitrophenolsControlled direct nitrationDilute nitric acidEconomical synthesis by controlling physical parameters. paspk.org
Mononitrated PhenolsGreen synthesisSodium nitrite or potassium nitrate, acid catalystEco-friendly approach with good yields and selectivity. researchgate.net
Nitroso CompoundsNitrosationNitrosyl triflatePowerful and soluble nitrosating agent for various substrates. researchgate.net

Fundamental Reactivity and Reaction Mechanisms of 2 Methyl 5 Nitrosophenol

Electrophilic and Nucleophilic Reaction Profiles of the Nitrosophenol Moiety

The reactivity of 2-Methyl-5-nitrosophenol is fundamentally governed by the dual nature of its nitrosophenol moiety, which is in equilibrium with its more stable tautomer, 2-methyl-1,4-benzoquinone-4-oxime. mdpi.comresearchgate.netstackexchange.com This tautomerism is crucial as it presents different sites for chemical attack. The nitrosophenol form possesses an aromatic ring, while the quinone monoxime form has a conjugated, non-aromatic structure. stackexchange.com

Nucleophilic Additions to the N=O Bond in Nitrosophenol Tautomers

In its quinone monoxime form, this compound is susceptible to nucleophilic attack. Research on analogous quinone-monoxime structures has shown that strong nucleophiles, such as Grignard reagents, add to the nitrogen atom of the N=O bond rather than the carbonyl carbon. mdpi.com This preference is attributed to the greater electrophilicity of the nitrogen atom in the oxime functionality. mdpi.com The reaction with a Grignard reagent (R-MgBr) would proceed through a nucleophilic addition to the nitrogen, followed by an aqueous work-up to yield a substituted hydroxylamine (B1172632) derivative.

The general mechanism involves the attack of the nucleophile on the nitrogen atom, leading to an intermediate which, upon workup, can form a variety of products depending on the nature of the nucleophile.

Table 1: Potential Nucleophilic Addition Reactions

Nucleophile Reagent Example Expected Product Class
Organometallics Phenylmagnesium bromide Substituted Hydroxylamine
Enolates Silyl (B83357) enol ether N-Adduct

This reactivity highlights the importance of the quinone monoxime tautomer in the reaction profile of nitrosophenols.

Mechanistic Studies of Aromatic Substitutions Involving this compound

Electrophilic aromatic substitution on this compound is directed by three substituents: the strongly activating hydroxyl (-OH) group, the weakly activating methyl (-CH₃) group, and the deactivating nitroso (-NO) group. wikipedia.orgcognitoedu.org The hydroxyl and methyl groups are ortho, para-directing. The nitroso group, while deactivating due to its inductive effect, is also ortho, para-directing because its nitrogen lone pair can stabilize the intermediate carbocation (Wheland intermediate) through resonance. stackexchange.comvaia.com

Given the positions on this compound (OH at C1, CH₃ at C2, NO at C5), the directing effects can be summarized as follows:

-OH group: Directs to C2 (blocked), C4, and C6.

-CH₃ group: Directs to C3, C5 (blocked), and C1 (blocked).

-NO group: Directs to C2 (blocked), C4, and C6.

All groups either block existing positions or direct incoming electrophiles to the C3, C4, and C6 positions. The powerful activating and directing effect of the hydroxyl group is dominant, making the positions ortho and para to it (C2, C4, C6) the most nucleophilic. msu.edulibretexts.org Since C2 is substituted, electrophilic attack is most likely to occur at the C4 and C6 positions. Reactions such as nitration or halogenation would be expected to yield a mixture of 2-methyl-4-electrophile-5-nitrosophenol and 2-methyl-6-electrophile-5-nitrosophenol.

Redox Chemistry of this compound

The redox chemistry of this compound is characterized by the reduction of the nitroso group to an amine and its oxidation to a nitro group.

Reduction Pathways to Amines

The nitroso group is readily reduced to an amino group, providing a synthetic route to aminophenols. This transformation can be achieved using various reducing agents. core.ac.uk Catalytic hydrogenation is a common and efficient method. google.com

Table 2: Common Reagents for Nitroso Group Reduction

Reagent Conditions Product
H₂/Pd/C Methanol or Ethanol solvent 5-Amino-2-methylphenol
Sn/HCl Acidic aqueous solution 5-Amino-2-methylphenol
NaBH₄ Aqueous or alcoholic solvent 5-Amino-2-methylphenol

The electrochemical reduction of p-nitrosophenol to p-aminophenol has been studied extensively, providing a clean and high-yield alternative to chemical methods. core.ac.uk This process involves a 4-electron reduction and can be optimized by controlling parameters such as current density, acid concentration, and cathode material. core.ac.uk Similar principles would apply to the reduction of this compound.

Oxidation Reactions and Product Characterization

The nitroso group (-NO) can be oxidized to a nitro group (-NO₂), converting this compound into 2-Methyl-5-nitrophenol (B1294729). This oxidation can be carried out using oxidizing agents like nitric acid. acs.orggoogle.com The reaction mechanism for the oxidation of p-nitrosophenol by nitric acid is suggested to be distinct from that of other nitrosobenzenes, being much more rapid. acs.org The process can also be achieved by contacting the nitrosophenol with an acidic medium containing nitrate (B79036) or nitrite (B80452) ions in the presence of oxygen. google.com

The product, 2-Methyl-5-nitrophenol, can be characterized by its distinct physical and spectroscopic properties, differentiating it from the starting nitrosophenol.

Thermal and Photochemical Transformation Mechanisms

Nitrosophenols are known to be sensitive to both heat and light. chemicalbook.com Thermally, nitrosophenols can be labile, with some decomposing at elevated temperatures. vulcanchem.com For instance, 4-nitrosophenol (B94939) is reported to explode when heated. chemicalbook.com The presence of methyl groups, as in 2,6-dimethyl-4-nitrosophenol, can increase thermal stability compared to the unsubstituted parent compound.

The photochemistry of nitroaromatic compounds is an active area of research. uci.edupsu.edu Nitroso compounds are generally considered photolabile. Irradiation can lead to various transformations. While specific studies on this compound are scarce, research on related compounds suggests that photochemical reactions can proceed through excited triplet states, potentially leading to degradation or rearrangement. uci.edu For example, nitrosophenols have been identified as potential intermediates in the photodegradation of nitrophenols. uci.edu The exact mechanism of transformation for this compound under thermal or photochemical stress would likely involve complex pathways, including potential radical mechanisms or intramolecular rearrangements.

Thermal Decomposition Pathways

The thermal decomposition of nitroaromatic compounds, a class to which the tautomeric form of this compound (5-nitro-o-cresol) belongs, is known to be an exothermic process that can be hazardous. The decomposition can lead to the release of toxic gases, including nitrogen oxides. The thermal stability of these compounds is influenced by the nature and position of substituents on the aromatic ring. For example, studies on nitrobenzoic acid isomers have shown that the decomposition temperatures and activation energies vary significantly among the ortho, meta, and para isomers. scielo.br

In a study on the thermal decomposition of different batches of 3-Methyl-4-nitrophenol, DSC was used in both non-isothermal and isothermal modes to determine the kinetics of the decomposition. akts.com The kinetic parameters obtained from these experiments are crucial for simulating the thermal behavior under various temperature profiles and for calculating the Time to Maximum Rate (TMR), a key parameter for thermal safety assessment. akts.com

Table 1: Kinetic Parameters of Thermal Decomposition for 3-Methyl-4-Nitrophenol This table is based on data for a related compound and is for illustrative purposes.

ParameterValueMethodReference
Decomposition Temperature Range (isothermal)200-260°CDSC akts.com
Heating Rates (non-isothermal)0.25 to 8.0 K/minDSC akts.com

The thermal behavior of nitroso compounds has also been studied, for instance, in the context of metal complexes. The thermal properties of complexes of p-substituted o-nitroso phenols are influenced by the electronic character of the substituent and the nature of the metal ion. researchgate.net While this research focuses on complexes, it underscores the role of molecular structure in thermal stability.

Photochemical Reaction Mechanisms and Excited State Dynamics

The photochemistry of nitrosophenols is intrinsically linked to their tautomeric equilibrium with quinone monooximes. This equilibrium is a key factor in their photochemical behavior. While specific studies on this compound are scarce, the general principles of nitrophenol and nitrosophenol photochemistry can provide significant insights.

Nitrophenols are known to undergo photodegradation in the atmosphere, and their reactivity is influenced by substituents on the aromatic ring. copernicus.org The presence of a methyl group can affect the rate of reaction with hydroxyl radicals, a key atmospheric oxidant. copernicus.org For instance, the reactivity of methylated 2-nitrophenols varies with the position of the methyl group. copernicus.org

Upon absorption of light, nitroaromatic compounds can undergo several photophysical and photochemical processes, including intersystem crossing to the triplet state and photodissociation. rsc.org The solvent environment can also play a crucial role in the excited-state dynamics, influencing the rates of these processes. rsc.orgrsc.orgresearchgate.net

The photolysis of nitrophenols can lead to the formation of various products, including nitrite and nitrous acid (HONO). acs.org This process is particularly relevant for para-nitrophenols. acs.org Studies on methylated nitrophenols have shown that photolysis can lead to HONO formation through the transfer of a hydrogen atom from the hydroxyl group to the adjacent nitro group. copernicus.org

The excited-state dynamics of molecules containing a nitro group often involve rapid deactivation pathways. For example, in some nitro-substituted compounds, excited-state intramolecular proton transfer (ESIPT) can occur on a picosecond timescale. ruc.dk The presence of the nitro group can influence the potential energy surface of the excited state, affecting the barrier for such processes. ruc.dk

Table 2: Photolysis Data for Related Nitrophenols This table presents data for related compounds to illustrate potential photochemical parameters.

CompoundProcessQuantum Yield (Φ)ConditionsReference
4-Nitrophenol (B140041)Nitrite/HONO formation10-5 - 10-4Aqueous solution acs.org
3-NitrocatecholAtmospheric photolysis rate (J)(3.06 ± 0.16) × 10-4 s-1Gas-phase copernicus.org
5-Methyl-3-nitrocatecholAtmospheric photolysis rate (J)(2.14 ± 0.18) × 10-4 s-1Gas-phase copernicus.org

Tautomeric Equilibrium and Conformational Dynamics of 2 Methyl 5 Nitrosophenol

Experimental Elucidation of Nitrosophenol-Quinone Monoxime Tautomerism

Nitrosophenols, including 2-Methyl-5-nitrosophenol, exist in a dynamic equilibrium between two tautomeric forms: the nitrosophenol form and the quinone monoxime form. This equilibrium is a cornerstone of their chemical behavior and has been investigated through various experimental techniques. The structures are known to resonate between the nitrosophenol and the generally more stable quinone-monoxime form. mdpi.comencyclopedia.pub

Spectroscopic Evidence for Tautomeric Forms (e.g., Infrared, NMR, UV-Vis)

Spectroscopic methods are pivotal in identifying and quantifying the coexisting tautomers in solution and solid states.

Infrared (IR) Spectroscopy: Studies on related compounds have shown that IR spectroscopy can distinguish between the two forms. The nitrosophenol tautomer exhibits characteristic O-H and N=O stretching vibrations, while the quinone monoxime form shows C=O, C=N, and N-OH stretching frequencies. For the general class of 2-nitrosophenols, infrared spectroscopy has indicated that the ligands readily tautomerize to the more favored o-benzoquinone monoxime structure. mdpi.comencyclopedia.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for investigating such equilibria. Studies on p-nitrosophenol and its methyl derivatives have concluded that these compounds exist predominantly in the benzoquinone monoxime form when dissolved in organic solvents. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra for the two tautomers differ significantly. The nitrosophenol form typically has absorption bands at different wavelengths compared to the quinone monoxime form, allowing for the characterization of the equilibrium.

Solvent Effects on Tautomeric Preferences and Equilibria

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent. The polarity of the solvent can differentially stabilize one tautomer over the other, thereby shifting the equilibrium. Generally, dielectric media tend to favor species with greater charge separation. rsc.org

For derivatives of 2-nitrosophenol, the tautomeric equilibrium has been shown to be solvent-dependent. researchgate.net However, a study on the parent 2-nitrosophenol found that it was observed only as the nitroso tautomer across a range of solvents including carbon tetrachloride, chloroform, ethanol, and water, suggesting that in this specific case, the nitroso form is particularly stable. researchgate.net It is plausible that the electronic effects of the methyl group in this compound could influence its specific solvent-dependent behavior.

Computational Modeling of Tautomeric and Conformational Landscapes

In the absence of extensive experimental data for this compound, computational chemistry provides crucial insights. High-level ab initio and Density Functional Theory (DFT) calculations performed on the parent 2-nitrosophenol molecule serve as an excellent theoretical model.

Ab Initio and Density Functional Theory (DFT) Calculations of Relative Stabilities

Theoretical calculations are used to determine the optimized geometries and relative energies of the different tautomers and conformers. For the parent compound, 2-nitrosophenol, ab initio calculations at the HF/6-31G** and MP2/6-31G** levels of theory have established that the nitroso tautomer is the more stable form. researchgate.net The inclusion of electron correlation was found to substantially affect the relative stability of the oxime forms by 4–6 kcal/mol. researchgate.net

Table 1: Calculated Relative Stabilities of 2-Nitrosophenol Tautomers Data pertains to the parent compound, 2-nitrosophenol.

Method/Basis SetTautomerRelative Energy (kcal/mol)Reference
HF/6-31G Nitroso0.00 researchgate.net
HF/6-31GOxime5.69 researchgate.net
MP2/6-31G Nitroso0.00 researchgate.net
MP2/6-31GOxime2.50 researchgate.net

Determination of Tautomerization Barrier Heights and Transition Structures

Computational models can locate the transition state structure that connects the two tautomers on the potential energy surface, thereby determining the energy barrier for the interconversion. For 2-nitrosophenol, the activation barrier for the tautomerization reaction from the more stable nitroso form to the quinone monoxime form has been calculated. researchgate.net

Table 2: Calculated Tautomerization Barrier for 2-Nitrosophenol Data pertains to the parent compound, 2-nitrosophenol.

Method/Basis SetReactionBarrier Height (kcal/mol)Reference
MP4/6-311G*//MP2/6-31G** + ZPENitroso → Oxime10.24 researchgate.net

Analysis of Conformational Isomers and Rotational Barriers

Beyond tautomerism, 2-nitrosophenol and its derivatives can exist as different conformational isomers (rotamers) due to rotation around single bonds, such as the C-N and C-O bonds. Theoretical studies on 2-nitrosophenol have investigated these conformational possibilities and the energy barriers separating them. The influence of correlation energy on the relative stabilities of the nitroso tautomer's rotamers was found to be smaller than for the oxime forms. researchgate.net

Influence of Substituents on Tautomeric Predominance in Methylnitrosophenols

In general, nitrosophenols exist in a solvent-dependent equilibrium with their corresponding quinone monoxime tautomers. sedoptica.es For the parent compound, 2-nitrosophenol, ab initio molecular orbital calculations have shown that the nitrosophenol form is the more stable tautomer. researchgate.net However, the introduction of substituents can shift this equilibrium.

Studies on various nitrosophenol derivatives have revealed that the relative stability of the tautomers is influenced by both electronic and steric effects. For instance, in the case of nitrosonaphthols, the quinone-monoxime form can be the dominant species in solution, with the equilibrium being solvent-dependent. sedoptica.es

The presence of an alkyl group, such as the methyl group in this compound, is known to influence the tautomeric balance. It has been observed that alkyl substituents adjacent to the hydroxyl group can lead to an increased population of the oxime form. This effect is attributed to steric interactions that may destabilize the nitrosophenol form. Conversely, substitution next to the nitroso group has been reported to have the opposite effect.

In the specific case of this compound, the methyl group is located ortho to the hydroxyl group. Based on the general trends observed for other alkyl-substituted nitrosophenols, it is plausible to hypothesize that the presence of the methyl group at the 2-position would shift the equilibrium towards the quinone monoxime tautomer (2-methyl-1,5-benzoquinone-5-oxime) to a greater extent than in the unsubstituted 5-nitrosophenol. The electron-withdrawing nature of the nitroso group at the 5-position will also play a significant role in the electronic distribution of the aromatic ring, further influencing the relative stabilities of the two tautomers.

It is important to note that while these general principles provide a framework for understanding the tautomerism of this compound, detailed experimental and computational studies would be necessary to quantify the tautomeric equilibrium constant and to fully elucidate the conformational dynamics of this specific compound.

Interactive Data Table of Related Tautomeric Systems

While specific data for this compound is unavailable, the following table summarizes findings for related compounds to illustrate the influence of structure and solvent on the tautomeric equilibrium.

CompoundSolventPredominant TautomerObservations
2-NitrosophenolVariousNitrosophenolThe nitroso form is generally more stable. researchgate.net
1-Nitroso-2-naphtholVariousQuinone-monoximeThe quinone-monoxime form is the exclusive tautomer observed in all solvents studied. sedoptica.es
2-Nitroso-1-naphtholCDCl3 / CCl4MixtureA slow equilibrium exists between the nitrosonaphthol and quinone-monoxime tautomers. sedoptica.es
2-Nitroso-1-naphtholDMSO-d6Quinone-monoximeThe quinone-monoxime form is exclusively observed. sedoptica.es

This table highlights the subtle interplay of structural and solvent effects on the tautomeric equilibrium in nitrosophenol systems.

Advanced Structural Characterization and Spectroscopic Probing of 2 Methyl 5 Nitrosophenol

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for 2-Methyl-5-nitrosophenol is not extensively detailed in readily available literature, analysis of closely related nitrosophenol complexes provides significant insight into the expected structural features.

The determination of the crystal structure of nitrosophenol-containing compounds is crucial for understanding their tautomeric forms and coordination chemistry. Nitrosophenols can exist in equilibrium with their quinone-monoxime tautomers. In the solid state, X-ray diffraction has been used to identify these forms. sedoptica.es

Metal complexes of nitrosophenols have been studied to understand their coordination and structural properties. For instance, attempts to crystallize copper(II) bis(5-methyl-2-nitrosophenolato), a complex derived from this compound, have been reported, although obtaining single crystals suitable for X-ray diffraction proved challenging for this specific compound. nih.gov However, the crystal structures of other copper nitrosophenolato complexes, such as copper(II) bis(2-nitrosophenolato), have been successfully determined. nih.gov

These studies reveal that coordination typically occurs through the nitrogen atom of the nitroso group. encyclopedia.pub The determined N-O bond lengths in these complexes are often intermediate between what is expected for a single and a double bond, suggesting a delocalized electronic structure that is a hybrid of the nitrosophenol and benzoquinone-monoxime forms. nih.gov

Table 1: Representative Crystallographic Data for a Related Nitrosophenol Complex Note: Data for a representative related complex is shown due to the lack of specific published data for this compound.

ParameterValueSignificance
CompoundCopper(II) bis(2-nitrosophenolato)A well-characterized analogue for understanding coordination.
Coordination GeometryTetragonal-bipyramidalIllustrates the typical coordination environment around the metal center. nih.gov
N-O Bond Length~1.24 ÅIntermediate character between N-O single and N=O double bonds, indicating resonance. nih.gov
Coordination AtomNitrogenConfirms the binding mode of the nitrosophenol ligand to the metal ion. encyclopedia.pub

Hydrogen bonding is a dominant intermolecular force that dictates the supramolecular architecture of phenolic compounds. acs.org In the solid state of this compound, several types of hydrogen bonds are expected to form, creating a stable, three-dimensional network.

O-H...O Interactions: The phenolic hydroxyl group is a strong hydrogen bond donor. It is expected to form strong hydrogen bonds with the oxygen atom of the nitroso group of an adjacent molecule. This type of interaction is a defining feature in the crystal packing of many substituted phenols.

N-H...O Interactions: In the case of the quinone-monoxime tautomer, an N-OH group is present. This group can participate in N-H...O hydrogen bonding, further influencing the packing arrangement.

Intramolecular hydrogen bonding between the ortho-hydroxyl and nitroso groups is also a key feature in nitrosophenols, which stabilizes the planar conformation of the molecule. sedoptica.esresearchgate.net

Beyond hydrogen bonding, non-covalent interactions involving the aromatic ring are critical for the formation of supramolecular structures. nso-journal.org

π-π stacking interactions occur when the electron-rich aromatic rings of adjacent molecules align face-to-face or in a displaced manner. libretexts.org These interactions, a combination of dispersion forces and electrostatic effects, are fundamental in the self-assembly of aromatic molecules. scirp.org For this compound, the arrangement of molecules in the crystal would be optimized to maximize these attractive π-π interactions, contributing significantly to the crystal's cohesion and stability. The presence of both an electron-donating methyl group and an electron-withdrawing nitroso group can influence the electronic distribution within the π-system, potentially leading to specific, energetically favorable stacking arrangements. canada.ca

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for elucidating molecular structure in solution. It provides detailed information about the chemical environment of each nucleus and can be used to study dynamic processes like tautomerism.

While a complete, published multidimensional NMR analysis for this compound is not readily found, the expected chemical shifts can be predicted based on the analysis of similar compounds and the known electronic effects of the substituents. The nitroso group is electron-withdrawing, which will deshield (shift to higher ppm) the protons and carbons ortho and para to it. The methyl and hydroxyl groups are electron-donating, causing shielding (shift to lower ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on substituent effects on a phenol (B47542) ring. Actual values may vary depending on solvent and tautomeric form.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Reasoning
-CH₃~2.2~16Typical range for a methyl group on an aromatic ring. rsc.org
-OHVariable (5-10)-Shift is concentration and solvent dependent; often broad.
H-3~7.5~120Ortho to -NO (deshielded) and meta to -OH and -CH₃.
H-4~7.0~118Ortho to -OH and -CH₃ (shielded), meta to -NO.
H-6~7.8~130Ortho to -OH and -NO (competing effects), para to -CH₃.
C-1 (-OH)-~158Attached to electronegative oxygen.
C-2 (-CH₃)-~125Substituted carbon, influenced by adjacent -OH.
C-3-~120Influenced by ortho -NO group.
C-4-~118Influenced by para -NO group.
C-5 (-NO)-~150Attached to electronegative nitroso group.
C-6-~130Influenced by ortho -OH and para -CH₃.

In solution, nitrosophenols exist in a dynamic equilibrium with their quinone-monoxime tautomers. sedoptica.es NMR spectroscopy is a powerful technique to study this equilibrium because the exchange between tautomers can be slow on the NMR timescale, allowing for the observation of distinct signals for each species.

The ratio of the two tautomers can be determined by integrating the signals corresponding to each form in the ¹H NMR spectrum. sedoptica.es For example, studies on nitrosonaphthols, which exhibit similar tautomerism, have shown that the proton spectra in solvents like CDCl₃ can show a doubling of resonances for all protons, allowing for direct quantification of the tautomeric ratio. sedoptica.es

The position of this equilibrium is highly dependent on the solvent. sedoptica.esresearchgate.net

Non-polar solvents (like CCl₄ or CDCl₃) tend to favor the nitrosophenol form, which is stabilized by an intramolecular hydrogen bond.

Polar, protic solvents (like DMSO-d₆) can form intermolecular hydrogen bonds, which may stabilize the more polar quinone-monoxime tautomer. Studies on related compounds show that in DMSO, the equilibrium can shift almost entirely to the quinone-monoxime form. sedoptica.es

By acquiring NMR spectra in various solvents, it is possible to map the influence of the environment on the tautomeric equilibrium of this compound. psu.edu

Ligand Characterization in Metal Complexes via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound when it acts as a ligand in metal complexes. The coordination of the nitrosophenol to a metal ion induces significant changes in the chemical environment of its protons and carbon atoms, which are reflected in the ¹H and ¹³C NMR spectra.

In its free state, this compound exists in equilibrium with its tautomeric form, quinone-monoxime. mdpi.com However, upon complexation with a metal ion, typically through the nitrogen and oxygen atoms of the nitroso and hydroxyl groups respectively, the structure becomes more rigid. This rigidity and the electronic effects of the metal center cause shifts in the NMR signals. mdpi.com For instance, studies on similar nitrosophenol-metal complexes have shown that the coordination is often through the nitrogen atom of the nitroso group. mdpi.com

The ¹H NMR spectrum of a metal complex containing the this compound ligand would be expected to show downfield shifts for the aromatic protons adjacent to the coordination sites due to the deshielding effect of the metal ion. The methyl group protons would also experience a shift, albeit likely smaller. By comparing the spectra of the free ligand with that of the metal complex, the coordination sites can be inferred. Furthermore, the integration of the proton signals can confirm the stoichiometry of the ligand to the metal in the complex. Two-dimensional NMR techniques, such as COSY and HMQC, can be employed to definitively assign all proton and carbon signals in the complex, providing unambiguous evidence of its structure.

While specific ¹H and ¹³C NMR data for this compound complexes are not extensively detailed in the readily available literature, data for analogous compounds like 2-methoxy-5-nitrophenol (B41512) and various nitrophenol derivatives in complexes offer a strong basis for interpretation. rsc.orgmdpi.com For example, the chemical shifts in related Schiff base complexes of nitrophenols are well-documented and show clear evidence of coordination. mdpi.comjocpr.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Changes upon Complexation

Nucleus Predicted Chemical Shift (Free Ligand) Predicted Change upon Complexation Rationale
¹H (Aromatic)6.5 - 8.0 ppmDownfield shift (Δδ = 0.5 - 1.5 ppm)Deshielding by the metal center
¹H (Methyl)~2.3 ppmMinor downfield shift (Δδ = 0.1 - 0.3 ppm)Inductive effects from the coordinated ring
¹³C (Aromatic)110 - 160 ppmSignificant shifts in carbons near coordination sitesChanges in electron density upon coordination
¹³C (Methyl)~20 ppmMinor shiftLess direct influence from the metal center

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within this compound. These methods are complementary and allow for a thorough vibrational analysis.

The FT-IR spectrum of this compound, which can be recorded using techniques like KBr pellets or Attenuated Total Reflectance (ATR), reveals characteristic absorption bands. nih.gov The broad band typically observed in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the nitroso group (N=O) would give rise to a stretching vibration in the range of 1500-1600 cm⁻¹. The aromatic C=C stretching vibrations are expected to appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibration and various in-plane and out-of-plane C-H bending vibrations would also be present at their characteristic frequencies.

Raman spectroscopy offers complementary information. For instance, the symmetric stretching of the nitroso group, which might be weak in the IR spectrum, could show a strong signal in the Raman spectrum. A Bruker MultiRAM Stand Alone FT-Raman Spectrometer has been used to obtain the Raman spectrum of this compound. nih.gov

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to simulate the vibrational spectra and aid in the assignment of the observed bands. rsc.orglongdom.orgsci-hub.se Such computational studies on similar molecules like 2-methoxy-5-nitrophenol have shown good agreement between calculated and experimental frequencies. rsc.orgrsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-HStretching3200-3500 (broad)Weak
C-H (aromatic)Stretching3000-3100Strong
C-H (methyl)Stretching2850-2960Moderate
N=OStretching1500-1600Strong
C=C (aromatic)Stretching1400-1600Strong
C-NStretching1250-1350Moderate

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous confirmation of the molecular formula of this compound and for studying its fragmentation patterns. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments.

The molecular formula of this compound is C₇H₇NO₃, with a calculated exact mass of 153.0426 g/mol . nih.gov HRMS analysis can confirm this mass with a high degree of precision, typically within a few parts per million (ppm), thus distinguishing it from other compounds with the same nominal mass.

Electron Ionization (EI) is a common ionization method used in conjunction with mass spectrometry. The EI mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at m/z 153. nih.govnist.gov The fragmentation pattern provides valuable structural information. Characteristic losses include the nitroso group (-NO), the methyl group (-CH₃), and carbon monoxide (-CO). The base peak in the mass spectrum is often the molecular ion, with other significant fragments appearing at m/z values corresponding to these losses. For instance, the loss of the nitroso group would result in a fragment at m/z 123.

Table 3: Expected High-Resolution Mass Spectral Data for this compound

Ion Formula Calculated Exact Mass (m/z) Fragment Assignment
[M]⁺C₇H₇NO₃153.0426Molecular Ion
[M-NO]⁺C₇H₇O₂123.0446Loss of nitroso group
[M-CH₃]⁺C₆H₄NO₃138.0191Loss of methyl group
[M-CO]⁺C₆H₇NO₂125.0477Loss of carbon monoxide

Hyphenated Analytical Techniques for this compound in Complex Matrices

The analysis of this compound in complex mixtures, such as environmental or biological samples, necessitates the use of hyphenated analytical techniques. These methods combine the separation power of chromatography with the detection and identification capabilities of spectroscopy.

LC-NMR and LC-MS for Structural Identification in Mixtures

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for the separation and structural elucidation of compounds in complex mixtures. sumitomo-chem.co.jpmdpi.comnih.gov

LC-NMR allows for the direct acquisition of NMR spectra of compounds as they elute from the LC column. This is particularly useful for identifying unknown components or for confirming the structure of target analytes in a mixture without the need for prior isolation. mdpi.comresearchgate.net The technique can be performed in on-flow, stopped-flow, or loop-collection modes, with the latter two offering enhanced sensitivity for less concentrated samples. mdpi.com

LC-MS is a more widely used technique due to its higher sensitivity. sumitomo-chem.co.jp It couples the separation capabilities of LC with the mass analysis of MS. For this compound, a reversed-phase LC method would typically be employed for separation. The eluent would then be introduced into the mass spectrometer, often using an electrospray ionization (ESI) source. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 154 would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 152 would be detected. Tandem mass spectrometry (LC-MS/MS) can be used to further enhance selectivity and structural confirmation by monitoring specific fragmentation transitions. mdpi.com For instance, in studies of nitrated aromatic compounds in atmospheric aerosols, LC-MS has been effectively used for their identification and quantification. sdu.edu.cn

GC-MS for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. chromatographyonline.com Due to the polar nature and relatively low volatility of this compound, direct analysis by GC can be challenging, often resulting in poor peak shape and thermal degradation. To overcome these limitations, derivatization is typically employed to convert the analyte into a more volatile and thermally stable form. jfda-online.com

A common derivatization strategy for phenolic compounds is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govnih.gov The resulting TMS ether of this compound is significantly more volatile and exhibits improved chromatographic behavior.

The GC-MS analysis of the derivatized compound provides both a retention time, which is characteristic of the compound under specific chromatographic conditions, and a mass spectrum for identification. The mass spectrum of the TMS derivative will show a molecular ion corresponding to the increased molecular weight and a characteristic fragmentation pattern, often with a prominent peak corresponding to the loss of a methyl group from the silyl (B83357) moiety ([M-15]⁺). researchgate.net This approach has been successfully applied to the analysis of various phenolic compounds in environmental samples. researchgate.net

Theoretical and Computational Chemistry Studies of 2 Methyl 5 Nitrosophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the many-electron wave function. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For 2-Methyl-5-nitrosophenol and its tautomer, 4-methyl-1,2-benzoquinone (B1207301) monoxime, DFT calculations, typically using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimization. This process finds the lowest energy conformation of the molecules.

Once the optimized structures are obtained, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. hakon-art.comrjpn.org A smaller gap generally implies higher reactivity. hakon-art.com DFT calculations would likely show distinct differences in the HOMO-LUMO distributions and energy gaps for the two tautomers, reflecting their different electronic configurations and potential reactivity. nih.gov

Table 1: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound Tautomers Calculated via DFT

ParameterThis compound4-Methyl-1,2-benzoquinone monoximeSignificance
$E_{HOMO}$ (eV)-6.2-6.5Indicates electron-donating ability
$E_{LUMO}$ (eV)-2.1-2.8Indicates electron-accepting ability
Energy Gap (ΔE) (eV)4.13.7Relates to chemical reactivity and stability
Chemical Hardness (η) (eV)2.051.85Measures resistance to charge transfer
Electrophilicity Index (ω)4.285.36Quantifies electrophilic character

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide highly accurate energetic predictions, often considered the "gold standard" in computational chemistry. researchgate.net

These methods would be crucial for determining the relative stability of the this compound and 4-methyl-1,2-benzoquinone monoxime tautomers. mdpi.com By calculating the Gibbs free energies of each optimized structure, one can predict the equilibrium constant and determine which tautomer is thermodynamically favored under specific conditions (e.g., in the gas phase or in a solvent). researchgate.net

Furthermore, ab initio methods are exceptionally useful for predicting spectroscopic properties. By calculating the harmonic vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of the molecule. researchgate.net This allows for a direct comparison with experimental spectra, aiding in the structural identification and confirming the presence of specific tautomers. Each tautomer would be expected to have a unique vibrational signature, particularly in the regions corresponding to O-H, N=O, C=O, and C=N stretching frequencies.

Table 2: Hypothetical Relative Gibbs Free Energies of Tautomers via Ab Initio Calculations

TautomerMethodRelative Gibbs Free Energy (ΔG) (kcal/mol)Predicted Stability
This compoundMP2/aug-cc-pVTZ+1.5Less Stable
4-Methyl-1,2-benzoquinone monoximeMP2/aug-cc-pVTZ0.0More Stable
This compoundCCSD(T)/aug-cc-pVTZ+1.2Less Stable
4-Methyl-1,2-benzoquinone monoximeCCSD(T)/aug-cc-pVTZ0.0More Stable

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wave function in terms of the familiar language of chemical bonding. It provides a localized, "natural Lewis structure" picture of the molecule, including lone pairs and bonds. q-chem.comwisc.edu A key feature of NBO analysis is its ability to quantify intramolecular charge transfer (ICT) and delocalization effects through second-order perturbation theory. nih.gov

This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy, E(2), associated with an interaction (e.g., a lone pair donating into an antibonding orbital) quantifies the extent of electron delocalization. wisc.edu For this compound and its quinone-monoxime tautomer, NBO analysis would reveal:

Natural Atomic Charges: The charge distribution across the molecule.

Hybridization: The s and p character of the atomic orbitals involved in bonding. researchgate.net

Hyperconjugative Interactions: The specific donor-acceptor interactions responsible for stabilizing the molecule. For example, the delocalization of an oxygen lone pair (n) into an adjacent C-C antibonding orbital (σ*) contributes to molecular stability. researchgate.netnih.gov

By comparing the NBO results for both tautomers, researchers can gain a deeper understanding of the electronic factors that govern their relative stability and reactivity.

Table 3: Hypothetical Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

TautomerDonor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
This compoundLP(1) O (hydroxyl)σ(C-C) (ring)5.2π-conjugation
This compoundLP(1) N (nitroso)π(C-C) (ring)12.8Resonance stabilization
4-Methyl-1,2-benzoquinone monoximeLP(1) O (carbonyl)π(C-C) (ring)18.5Conjugated system stabilization
4-Methyl-1,2-benzoquinone monoximeLP(1) O (oxime)σ(N-C)4.1Hyperconjugation

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.govspringernature.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment (e.g., solvent molecules). pitt.edumdpi.com

For this compound, an MD simulation would be particularly useful for:

Conformational Sampling: Exploring the rotational freedom of the hydroxyl (-OH) and nitroso (-NO) groups. The simulation can reveal the preferred orientations of these groups and the energy barriers between different conformations. nih.govcwu.edu

Solvent Effects: Simulating the molecule in a solvent like water can illuminate how intermolecular hydrogen bonds and other solvent-solute interactions affect its structure and dynamics. These interactions could play a significant role in stabilizing one tautomer over the other, potentially shifting the equilibrium compared to the gas phase.

Tautomerization Events: While standard MD simulations may not capture the bond-breaking and bond-forming events of tautomerization directly, specialized techniques like reactive MD (ReaxFF) or ab initio MD could potentially model this process, providing insights into the mechanism and timescale of the interconversion. nih.gov

The simulation would involve placing the molecule in a periodic box filled with solvent molecules, equilibrating the system, and then running a production simulation for several nanoseconds or longer to collect trajectory data for analysis.

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with a specific activity, such as its chemical reactivity. mdpi.comresearchgate.net This approach avoids the need for extensive experimental testing for every new compound by creating predictive models based on calculated molecular properties.

Exploration of Molecular Descriptors and Their Relationship to Chemical Reactivity

To build a QSAR model for the chemical reactivity of this compound, the first step is to calculate a wide range of molecular descriptors. mdpi.com These descriptors are numerical values that encode different aspects of the molecule's structure and electronic properties. They can be categorized as:

Electronic Descriptors: Derived from quantum chemical calculations, these include HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, atomic charges, and the electrophilicity index. hakon-art.commdpi.com These descriptors are directly related to how a molecule will interact in a chemical reaction.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule (its graph), describing aspects like size, shape, and branching.

Constitutional Descriptors: These include basic information like molecular weight, atom counts, and functional group counts.

Once calculated, these descriptors would be used as independent variables in a statistical model (e.g., multiple linear regression) to predict a measure of chemical reactivity (the dependent variable), such as a reaction rate constant obtained from experiment. The resulting QSAR equation would highlight which descriptors are most influential in determining the reactivity of this class of compounds.

Table 4: Selected Molecular Descriptors for QSAR Modeling of Chemical Reactivity

Descriptor ClassDescriptor NamePotential Relationship to Reactivity
ElectronicLUMO EnergyLower energy indicates greater susceptibility to nucleophilic attack.
ElectronicHOMO-LUMO GapA smaller gap often correlates with higher reactivity.
ElectronicMolecular Dipole MomentInfluences long-range electrostatic interactions with other reactants.
ElectronicMaximum Positive Charge on an AtomIdentifies the most likely site for nucleophilic attack.
TopologicalWiener IndexRelates to molecular branching and compactness, affecting accessibility of reactive sites.
ConstitutionalMolecular WeightBasic property that can influence diffusion rates and steric hindrance.

Predictive Modeling for Reaction Outcomes or Binding Affinity (in non-biological contexts)

Theoretical and computational chemistry provides powerful tools for predicting the behavior of molecules in chemical reactions and their interactions with various materials. In the case of this compound, while specific predictive modeling studies on its reaction outcomes and non-biological binding affinities are not extensively documented in publicly available literature, we can infer the types of predictive models that would be applicable based on studies of analogous substituted phenols. These models are crucial for understanding and predicting how this compound might behave in various chemical environments, for instance, as a precursor in organic synthesis or in its interaction with surfaces.

Predictive modeling in this context generally falls into two categories: the prediction of reaction outcomes and the prediction of binding affinity to non-biological entities.

Predicting Reaction Outcomes

The prediction of reaction outcomes for a molecule like this compound can be approached using kinetic modeling and reaction mechanism generators. These computational tools can simulate the complex network of possible reactions that the molecule can undergo under specific conditions of temperature and pressure. For instance, in the context of combustion or pyrolysis, such models can predict the formation of various products.

A study on the anti-knock tendency of substituted phenols when used as gasoline additives provides a relevant parallel. In that research, a detailed kinetic model was constructed to predict the ignition of blends of various phenols in n-butane. rsc.org The model, generated with the help of a reaction mechanism generator, included a vast number of species and reactions to accurately simulate the combustion process. rsc.org The ignition timings of the additive blends were then compared to those of primary reference fuels to quantitatively predict their anti-knock ability. rsc.org The predictions showed good agreement with experimental data. rsc.org

A similar approach could be applied to this compound to predict its reaction pathways and product distribution in a given chemical system. The model would be built upon fundamental chemical kinetics and would be able to explain the chemical mechanisms driving the predicted outcomes. rsc.org

Below is an illustrative data table showcasing the type of output that could be expected from a predictive model for the reaction outcomes of this compound under hypothetical conditions.

ReactantReaction ConditionPredicted Major ProductPredicted Yield (%)Computational Method
This compoundOxidation (e.g., with H2O2)2-Methyl-5-nitrophenol (B1294729)85DFT with Reaction Mechanism Generator
This compoundReduction (e.g., with NaBH4)5-Amino-2-methylphenol92DFT with Reaction Mechanism Generator
This compoundDiels-Alder with Butadiene[4+2] Cycloaddition Product65DFT with Reaction Mechanism Generator

Predicting Binding Affinity in Non-Biological Contexts

The binding affinity of this compound to non-biological surfaces or materials is another area where predictive modeling can provide valuable insights. This is particularly relevant in fields such as materials science and environmental chemistry, for example, in predicting the adsorption of this compound onto activated carbon or mineral surfaces.

Density Functional Theory (DFT) is a powerful method for investigating the adsorption of molecules onto surfaces. For example, a DFT study on the adsorption of p-nitrophenol on pristine and modified graphene sheets revealed that while the molecule's adsorption on pristine graphene is unfavorable, creating defects or doping the graphene with platinum clusters can significantly enhance its adsorption capacity. researchgate.net The study also elucidated the interaction mechanisms at the molecular level through quantum chemical calculations, providing both visual and quantitative analysis of the adsorption phenomena. researchgate.net

A similar computational approach could be employed for this compound to predict its binding affinity to various surfaces. Such a study would involve calculating the adsorption energies and analyzing the non-covalent interactions between the molecule and the surface.

The following interactive data table illustrates the kind of data that could be generated from a predictive study on the binding affinity of this compound with different non-biological materials.

MoleculeSubstratePredicted Binding Energy (kcal/mol)Key Interacting GroupsComputational Method
This compoundGraphite-8.5π-π stackingDFT
This compoundSilica (B1680970) (SiO2)-12.2Hydrogen bonding (OH group)DFT
This compoundActivated Carbon-15.8π-π stacking and van der WaalsDFT

Coordination Chemistry of 2 Methyl 5 Nitrosophenol and Its Metal Complexes

Synthesis and Characterization of Metal-2-nitrosophenolato Complexes

The synthesis of metal complexes with 2-Methyl-5-nitrosophenol can be approached through several established methods. A common route involves the in situ formation of the 2-nitrosophenol ligand in the presence of a metal salt, a process exemplified by the Baudisch reaction. This reaction introduces a nitroso and a hydroxyl group onto an aromatic ring with ortho-regioselectivity, and the resulting functionalized phenol (B47542) readily coordinates to the metal ion present.

Alternatively, the free this compound ligand can be synthesized separately and subsequently reacted with a metal salt, such as copper(II) chloride, in a suitable solvent system. The significant binding affinity between the nitrosophenol moiety and various metal ions facilitates the formation of stable complexes.

Characterization of these complexes relies on a suite of analytical techniques. Elemental analysis provides the empirical formula, confirming the stoichiometry of the metal-to-ligand ratio. Spectroscopic methods, which will be discussed in detail later, are crucial for elucidating the electronic structure and bonding within the complexes.

Ligand Design and Chelation Modes (e.g., [N,O] donor sets)

This compound and its derivatives are effective chelating agents, primarily acting as bidentate ligands. Coordination to a metal center typically occurs through the nitrogen atom of the nitroso group and the deprotonated oxygen atom of the phenolic group, forming a stable five-membered chelate ring. This [N,O] donor set is a common feature in the coordination chemistry of nitrosophenols.

The ligand itself exists in a tautomeric equilibrium between the nitrosophenol form and the more favored o-benzoquinone monoxime form. X-ray diffraction studies on related complexes have confirmed that coordination occurs through the nitrogen atom of the oxime group and the phenolic oxygen. The methyl group at the 2-position and the nitro group at the 5-position of the aromatic ring can influence the electronic properties and steric environment of the ligand, thereby subtly affecting the stability and reactivity of the resulting metal complexes.

Structural Diversity and Coordination Geometries of Metal Complexes

The structural landscape of metal-2-methyl-5-nitrosophenolato complexes is diverse and largely dictated by the identity and oxidation state of the central metal ion.

For instance, copper(II) ions commonly form bi-ligated complexes, resulting in a general formula of [Cu(2-methyl-5-nitrosophenolato)₂]. These complexes often adopt a dimeric structure, where the copper centers can exhibit square planar or distorted octahedral geometries. In the solid state, intermolecular interactions, such as stacking of the aromatic rings, can lead to the formation of extended supramolecular architectures.

In contrast, metal ions with a preference for higher coordination numbers, such as cobalt(III) and iron(II/III), can accommodate three ligands. This results in the formation of tris-ligated, octahedral complexes with the general formula [M(2-methyl-5-nitrosophenolato)₃]. The coordination geometry around the metal center in these cases is typically a distorted octahedron, a consequence of the bite angle of the bidentate ligand.

The following table summarizes the typical coordination geometries observed for different metal ions with 2-nitrosophenolato ligands.

Metal IonTypical Stoichiometry (Metal:Ligand)Common Coordination Geometry
Copper(II)1:2Square Planar / Distorted Octahedral (often dimeric)
Cobalt(III)1:3Octahedral
Iron(II)1:3Octahedral
Iron(III)1:3Octahedral

Electronic Structure and Spectroscopic Properties of Metal Complexes

The electronic and spectroscopic properties of metal-2-methyl-5-nitrosophenolato complexes provide valuable insights into their bonding and molecular structure.

UV-Vis Spectroscopy for Electronic Transitions and Charge Transfer

The electronic absorption spectra of these complexes are characterized by intense bands in the ultraviolet and visible regions. These absorptions arise from a combination of intra-ligand (π → π*) transitions, ligand-to-metal charge transfer (LMCT), and, in the case of transition metals with d-electrons, d-d transitions.

The π → π* transitions are typically observed at higher energies (in the UV region) and are associated with the aromatic system of the ligand. The LMCT bands, which are often responsible for the vibrant colors of these complexes, occur at lower energies. These transitions involve the promotion of an electron from a ligand-based orbital to a metal-centered d-orbital. The energy of the LMCT bands is sensitive to the nature of the metal ion and the substituents on the ligand.

For transition metal complexes, the weaker d-d transitions can sometimes be observed in the visible region. The position and intensity of these bands are dictated by the geometry of the complex and the crystal field splitting of the d-orbitals.

Below is a representative table of UV-Vis spectral data for metal-nitrosophenolato complexes.

Metal Complex Typeλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
Cu(II) bis(nitrosophenolato)~250-300> 10,000Intra-ligand (π → π)
~400-500~5,000-10,000Ligand-to-Metal Charge Transfer (LMCT)
~600-700~100-500d-d transitions
Co(III) tris(nitrosophenolato)~280-350> 20,000Intra-ligand (π → π)
~450-550~10,000-20,000Ligand-to-Metal Charge Transfer (LMCT)

Infrared and Raman Spectroscopy for Metal-Ligand Vibrations

Vibrational spectroscopy is a powerful tool for probing the coordination of the this compound ligand to the metal center. Upon complexation, characteristic changes in the vibrational frequencies of the ligand are observed.

The stretching frequency of the C=N bond of the quinone-monoxime tautomer, typically found in the region of 1600-1650 cm⁻¹, often shifts to lower wavenumbers upon coordination, indicating a weakening of this bond due to electron donation to the metal. Similarly, the N-O stretching vibration is also sensitive to coordination.

Of particular interest are the new vibrational modes that appear in the low-frequency region of the spectrum (typically below 600 cm⁻¹). These bands are attributed to the stretching vibrations of the newly formed metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds. The positions of these bands are dependent on the mass of the metal ion and the strength of the metal-ligand bonds.

Vibrational ModeTypical Frequency Range (cm⁻¹)
ν(C=N)1600 - 1650
ν(N-O)1200 - 1300
ν(M-N)400 - 600
ν(M-O)300 - 500

Magnetic Properties and Spin States in Transition Metal Complexes

The magnetic properties of metal-2-methyl-5-nitrosophenolato complexes are determined by the number of unpaired d-electrons on the central metal ion.

Copper(II) complexes, with a d⁹ electronic configuration, are expected to have one unpaired electron and are therefore paramagnetic. Their magnetic moments are typically around 1.73 Bohr magnetons (B.M.), the spin-only value for a single unpaired electron.

The spin state of iron complexes depends on the oxidation state of the iron and the ligand field strength. In a high-spin configuration, iron(II) (d⁶) would have four unpaired electrons, while iron(III) (d⁵) would have five. In a low-spin configuration, iron(II) would be diamagnetic (zero unpaired electrons), and iron(III) would have one unpaired electron. The nature of the this compound ligand and the resulting coordination environment will determine which spin state is favored.

Cobalt(III) complexes with a d⁶ configuration are generally low-spin and octahedral, resulting in a diamagnetic complex with no unpaired electrons.

The following table provides expected magnetic properties for various metal complexes of this compound.

Metal Iond-electron configurationSpin StateNumber of Unpaired ElectronsPredicted Magnetic Moment (μ_eff, B.M.)
Copper(II)d⁹-1~1.73
Iron(II)d⁶High-spin4~4.90
Low-spin00 (Diamagnetic)
Iron(III)d⁵High-spin5~5.92
Low-spin1~1.73
Cobalt(III)d⁶Low-spin00 (Diamagnetic)

Reactivity and Catalytic Applications of this compound Metal Complexes (excluding biological catalysis)

The reactivity of metal complexes derived from this compound, and 2-nitrosophenols in general, is fundamentally linked to the ligand's electronic structure and its ability to exist in two tautomeric forms: the nitrosophenol form and the o-benzoquinone monoxime form. mdpi.comencyclopedia.pubnih.gov Spectroscopic evidence suggests that the o-benzoquinone monoxime structure is often the more favored tautomer. mdpi.comencyclopedia.pub This equilibrium is a crucial determinant of the chemical behavior and catalytic potential of the corresponding metal complexes, which have been explored in various non-biological catalytic applications, including redox catalysis and cycloaddition reactions.

Redox Catalysis

Metal complexes of nitrosophenol derivatives have demonstrated notable potential as redox catalysts, particularly in oxidation reactions. This catalytic activity often leverages the nitroso/nitro redox couple of the ligand. An exemplary application is the use of manganese complexes of 2-nitrosonaphthol, a related compound, for the epoxidation of alkenes. mdpi.comnih.gov

This process was investigated by researchers who noted the vital role of manganese in oxygen evolution during natural photosynthesis. mdpi.comnih.gov By employing 2-nitrosonaphthol-manganese complexes in an oxygen atmosphere, they successfully catalyzed the epoxidation of various alkenes. mdpi.comnih.gov This suggests that manganese complexes of 5-substituted-2-nitrosophenols, such as this compound, could be viable catalysts for similar oxidative transformations. The general mechanism involves the activation of molecular oxygen by the manganese center, facilitated by the electronic properties of the nitrosophenol ligand.

Table 1: Example of a Catalytic System Based on a Nitrosophenol Analog
Metal CenterLigand TypeReaction TypeSubstrateOxidantKey Finding
Manganese (Mn)2-NitrosonaphtholEpoxidationAlkenesO₂The complex catalyzes the transfer of an oxygen atom to the alkene double bond. mdpi.comnih.gov

[4+2] Cycloaddition Reactions

A significant aspect of the reactivity of these complexes is their participation in [4+2] cycloaddition, or Diels-Alder, reactions. mdpi.comwikipedia.orgorganic-chemistry.org Copper(II) complexes of 2-nitrosophenols, in their o-benzoquinone monoxime tautomeric form, can function as a heteroatomic diene system. mdpi.com They readily react with potent dienophiles, such as dimethylacetylenedicarboxylate (DMAD), to produce unique diheterocyclic compounds. mdpi.com

Research has shown that the metal center plays a dual role in this process. Firstly, it polarizes the electron density toward the two heteroatoms (N and O) of the diene system. Secondly, the copper ion is believed to provide a "coordinative template" that facilitates the reaction between the diene and the dienophile. mdpi.com Notably, this reaction does not proceed with the uncomplexed, free 2-nitrosophenol ligands, highlighting the essential role of the metal in activating the ligand for cycloaddition. mdpi.com High yields, in some cases up to 98%, have been reported for these reactions with various substituted nitrosophenol complexes. mdpi.com

Table 2: Diels-Alder Cycloaddition with Copper(II) Nitrosophenol Complexes and DMAD
Reactant A (Diene)Reactant B (Dienophile)ProductReported Yield (%)
Copper(II) bis(4-methyl-2-nitrosophenol)Dimethylacetylenedicarboxylate (DMAD)Diheterocycle98 mdpi.com
General Copper(II) bis(2-nitrosophenol) ComplexDimethylacetylenedicarboxylate (DMAD)DiheterocycleVaries with substituents mdpi.com

Other Reactivity

Beyond their catalytic applications as intact complexes, the 2-nitrosophenol ligands themselves, particularly 5-substituted derivatives, can undergo further chemical transformations. For instance, a base-promoted domino reaction between 5-substituted 2-nitrosophenols and bromomethyl aryl ketones has been developed as a transition-metal-free method for synthesizing 2-aroylbenzoxazoles. encyclopedia.pubresearchgate.net This demonstrates the inherent reactivity of the ligand scaffold, which can be utilized for the construction of other complex organic molecules.

Furthermore, cobalt complexes of related nitrosophenol compounds have been employed in conjunction with platinum heterogeneous catalysts for the catalytic reduction of carbon dioxide to methanol, showcasing their potential application in carbon capture and utilization technologies. mdpi.com

Advanced Research Applications of 2 Methyl 5 Nitrosophenol in Chemical Science

Role as a Versatile Synthetic Intermediate in Organic Chemistry

2-Methyl-5-nitrophenol (B1294729), also known as 5-nitro-o-cresol, is a highly functionalized aromatic compound that serves as a valuable and versatile building block in organic synthesis. nbinno.com Its structure, which features a phenol (B47542) ring activated by a methyl group and modified by an electron-withdrawing nitro group, allows for a variety of chemical transformations, making it a key precursor in the production of more complex molecules. organic-chemistry.orgsmolecule.com

2-Methyl-5-nitrophenol is a significant intermediate in the synthesis of a wide array of fine chemicals. organic-chemistry.org It is extensively used in the manufacturing of dyes, pigments, pharmaceuticals, and agrochemicals. nbinno.com In the dye industry, it is a recognized precursor, particularly for azo dyes and as an intermediate for hair dye formulations. nbinno.comgoogle.com The presence of the nitro and hydroxyl groups provides reactive sites for diazotization and coupling reactions, which are fundamental processes in the creation of chromophores.

Its role in pharmaceutical synthesis is also critical. The compound's framework can be chemically modified through reactions like reduction of the nitro group to an amine, or etherification of the hydroxyl group, to build the core structures of various active pharmaceutical ingredients (APIs). nbinno.com For instance, the reduction of the nitro group yields an aminophenol derivative, a common scaffold in medicinal chemistry. smolecule.com A patent for the production of 2-methyl-5-nitrophenol highlights its importance as a rising dyestuff intermediate in synthetic dyes, medicine, and pesticides. google.com Several production methods have been developed, including the diazotization and hydrolysis of o-toluidine, underscoring its industrial relevance. google.com

The true versatility of 2-Methyl-5-nitrophenol as a synthetic intermediate is particularly evident in its application for constructing heterocyclic ring systems. While the compound itself is not a heterocycle, its derivatives are crucial starting materials for synthesizing important heterocyclic structures like benzoxazoles and phenoxazines.

The key transformation that unlocks this potential is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), converting 2-methyl-5-nitrophenol into 2-methyl-5-aminophenol. This resulting o-aminophenol derivative contains ortho-positioned amino and hydroxyl groups, which is the ideal arrangement for cyclization reactions. nih.gov This intermediate can then react with various reagents such as aldehydes, ketones, acids, or esters to form the five-membered oxazole (B20620) ring fused to the benzene (B151609) ring, yielding substituted benzoxazoles. nih.govnih.gov Benzoxazoles are privileged structures in medicinal chemistry and materials science, known for their wide range of biological activities and photoluminescent properties. nih.gov

Similarly, o-aminophenols are precursors to phenoxazines, which are tricyclic heterocyclic compounds. The synthesis can be achieved through the oxidative coupling of two molecules of an o-aminophenol derivative. rsc.orgmdpi.com Therefore, 2-methyl-5-nitrophenol serves as a masked precursor for these valuable heterocyclic systems, with the nitro group acting as a latent amino group that can be revealed in a straightforward reduction step.

Use as a Chemical Probe in Mechanistic Studies

A chemical probe is a small molecule used to study biological systems, such as elucidating the function of a specific protein or enzyme. nih.govmdpi.com While there is limited direct evidence of 2-Methyl-5-nitrophenol being used as a targeted chemical probe for specific enzymes, it serves a crucial role as a model compound for mechanistic studies in environmental and atmospheric chemistry. nbinno.com

Researchers utilize 2-Methyl-5-nitrophenol and related nitrophenols to investigate the mechanisms of chemical reactions, particularly those involving pollutant degradation and transformation. smolecule.com Its defined structure allows for the systematic study of how factors like UV light, oxidizing agents, and microbial enzymes affect the breakdown of nitrophenolic compounds. smolecule.com By tracking the formation of intermediates and final products from the degradation of 2-Methyl-5-nitrophenol, scientists can elucidate reaction pathways, determine reaction kinetics, and understand the fundamental chemical processes that govern the fate of this class of pollutants in the environment. This application is vital for developing effective remediation strategies and for modeling atmospheric chemical phenomena.

Environmental Chemistry Research on Nitrophenol Fate and Transformation

Nitrophenols are recognized as environmental pollutants due to their widespread use in industry and agriculture and their formation as byproducts of atmospheric reactions. mdpi.com Consequently, significant research has focused on understanding their environmental fate, including their transport, transformation, and degradation.

The photochemical degradation of nitrophenols is a key process influencing their persistence in the environment, particularly in sunlit surface waters and the atmosphere. Research on related compounds like 2-nitrophenol (B165410) and 4-nitrophenol (B140041) shows that their degradation is primarily driven by hydroxyl radicals (•OH) in processes known as Advanced Oxidation Processes (AOPs), such as photocatalysis with titanium dioxide (TiO₂).

The degradation pathways involve an initial attack by hydroxyl radicals, leading to the formation of dihydroxynitrobenzene intermediates. This is followed by the opening of the aromatic ring, which is then oxidized into smaller aliphatic compounds. Ultimately, this process leads to the complete mineralization of the organic substrate into carbon dioxide, water, and inorganic ions like nitrate (B79036) (NO₃⁻) and ammonium (B1175870) (NH₄⁺). The table below summarizes findings from photocatalytic degradation studies of various nitrophenols.

Nitrophenol CompoundDegradation ProcessKey Intermediates IdentifiedFinal Mineralization ProductsReference
2-Nitrophenol, 3-Nitrophenol, 4-NitrophenolPhotocatalysis (TiO₂)DihydroxynitrobenzenesCO₂, H₂O, Nitrate ions, Ammonium ions mdpi.com
p-Nitrophenol (PNP)Photocatalysis (Cu₂O/TiO₂)Not specifiedComplete degradation observed via UV-vis spectra nih.gov
4-NitrophenolPhotocatalysis (C, N-TiO₂)More toxic intermediate compounds~60% mineralization after repeated treatments nist.gov
p-NitrophenolPhotocatalysis (Cellulose acetate (B1210297) immobilized TiO₂)Not specified89% overall degradation nih.gov

In soil and aquatic environments, biodegradation is a primary pathway for the removal of nitrophenols. mdpi.com These compounds are generally considered to be biodegradable, although their persistence can be influenced by factors such as microbial community adaptation, pH, temperature, and the presence of other organic compounds. mdpi.comacs.org

Studies have identified various bacterial strains, including those from the genera Stenotrophomonas, Achromobacter, and others, capable of utilizing nitrophenols as their sole source of carbon, nitrogen, and energy. rsc.orgacs.org The degradation pathways often begin with the reduction of the nitro group or the hydroxylation of the aromatic ring. A common pathway for p-substituted phenols like p-nitrophenol proceeds via a hydroquinone (B1673460) intermediate, which then undergoes ring cleavage. rsc.orgacs.org

The half-life of nitrophenols can vary significantly depending on environmental conditions. In topsoil, the half-life of 4-nitrophenol can be as short as one to three days under aerobic conditions but extends to around 14 days under anaerobic conditions. mdpi.com In water, the half-life can range from a few days in freshwater to over 100 days in seawater, influenced by both biodegradation and photolysis. mdpi.com

Organism/SystemCompound DegradedKey Pathway/FindingReference
Stenotrophomonas sp. LZ-1p-Nitrophenol (PNP) and 4-Chlorophenol (4-CP)Degrades via the hydroquinone pathway; can degrade high concentrations (up to 500 mg/L). acs.orgresearchgate.net
Achromobacter denitrificansp-Nitrophenol (PNP)Optimal degradation at pH 7.5 and 35°C. rsc.org
General Soil/Water SystemsNitrophenolsBiodegradation is the most important fate process in soils. mdpi.com
General Aquatic SystemsNitrophenolsHalf-life can range from 1-8 days in freshwater and 13-139 days in seawater. mdpi.com

Material Science Applications (e.g., as a corrosion inhibitor in research settings)

While extensive, direct experimental studies on the application of 2-Methyl-5-nitrosophenol as a corrosion inhibitor are not widely available in peer-reviewed literature, its molecular structure suggests a strong theoretical potential for this application. The field of corrosion inhibition increasingly relies on organic molecules that can adsorb onto a metal surface, forming a protective barrier against corrosive agents. The effectiveness of these organic inhibitors is largely determined by their electronic and structural properties, which dictate the strength and nature of their interaction with the metal.

The structure of this compound contains several functional groups that are known to be effective in corrosion inhibition. Phenolic compounds, in general, are recognized for their ability to retard corrosion. researchgate.net The presence of the hydroxyl (-OH) group, the nitroso (-NO) group, and the methyl (-CH₃) group on a benzene ring in this compound provides multiple centers for potential adsorption onto a metal surface. Organic corrosion inhibitors typically function by donating electrons from heteroatoms (like oxygen and nitrogen) to the vacant d-orbitals of the metal, forming a coordinate covalent bond. Additionally, the aromatic ring can interact with the metal surface through π-electron stacking.

To theoretically predict the corrosion inhibition potential of organic molecules, quantum chemical calculations, such as Density Functional Theory (DFT), are widely employed. These computational studies can determine various molecular properties that correlate with inhibition efficiency. peacta.org Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), and the fraction of electrons transferred (ΔN) are calculated to understand the inhibitor-metal interaction. A higher EHOMO value indicates a greater tendency to donate electrons, while a lower ELUMO value suggests a higher affinity for accepting electrons from the metal surface. A smaller energy gap (ΔE) generally implies higher inhibition efficiency as it facilitates adsorption.

While specific DFT studies on this compound are scarce, research on structurally related phenol and cresol (B1669610) derivatives provides valuable insights into its potential behavior. For instance, studies on nitrophenol derivatives have shown their efficacy as corrosion inhibitors. researchgate.netresearchgate.net The nitro group, being a strong electron-withdrawing group, can influence the electron density distribution in the molecule, affecting its adsorption characteristics.

The proposed mechanism for the corrosion inhibition of a molecule like this compound involves its adsorption onto the metal surface. This adsorption can occur through two main types of interactions: physisorption and chemisorption. Physisorption involves weaker electrostatic interactions, such as van der Waals forces, between the inhibitor and the metal surface. Chemisorption involves the stronger force of chemical bond formation through electron sharing or transfer between the inhibitor molecule and the metal. The presence of heteroatoms (O and N) and the π-electrons of the benzene ring in this compound make chemisorption a likely and dominant mechanism.

The following interactive data table summarizes key quantum chemical parameters for related phenolic compounds, which are often used to predict corrosion inhibition efficiency. While data for this compound is not available, these values for similar molecules illustrate the range of parameters associated with effective corrosion inhibitors.

Compound NameEHOMO (eV)ELUMO (eV)ΔE (eV)Dipole Moment (Debye)Predicted Inhibition Efficiency
Phenol-5.78-0.255.531.45Moderate
p-Cresol-5.62-0.185.441.58Moderate to High
p-Nitrophenol-6.54-1.874.674.51High
Hydroxytyrosol-5.41-0.894.522.89Very High nih.gov
Tyrosol-5.52-0.734.792.13High nih.gov

Note: The data in this table is illustrative and compiled from various theoretical studies on corrosion inhibitors. The values can vary depending on the computational method and basis set used.

The data suggests that the presence of both electron-donating (like -OH and -CH₃) and electron-withdrawing (like -NO₂) groups can enhance the corrosion inhibition properties of phenolic compounds. Therefore, it is reasonable to hypothesize that this compound would exhibit significant corrosion inhibition potential due to the synergistic effects of its functional groups. Further experimental and computational research is warranted to fully elucidate its efficacy and mechanism as a corrosion inhibitor in various material science applications.

Future Research Directions and Emerging Challenges in 2 Methyl 5 Nitrosophenol Studies

Development of Novel Green Synthetic Strategies

The chemical industry is increasingly focused on developing sustainable and environmentally benign processes. In the context of 2-Methyl-5-nitrosophenol and other nitrophenols, this translates to a need for greener synthetic routes that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

Traditional nitration methods often involve harsh conditions and produce significant amounts of acidic waste, posing environmental challenges. google.com A key area of future research will be the development of alternative nitrating agents and catalytic systems that are more selective and produce fewer byproducts. For instance, methods utilizing solid acid catalysts or milder nitrating agents in solvent-free conditions are being explored for other phenolic compounds and could be adapted for this compound. researchgate.net

One promising approach is the use of silica (B1680970) sulfuric acid in conjunction with sodium nitrite (B80452), which can proceed via a nitrosation-oxidation pathway. researchgate.net This method offers advantages such as the use of a reusable catalyst and reduced generation of toxic waste. researchgate.net Another innovative strategy aims to streamline the production process by avoiding stable intermediates that require isolation, thereby reducing solvent usage and waste streams. A patented method for producing 2-methyl-5-nitrophenol (B1294729) from o-toluidine, for example, bypasses the 2-methyl-5-nitroaniline (B49896) intermediate, which significantly reduces wastewater and improves product yield. google.comgoogle.com

Future research in this area will likely focus on optimizing these greener methods, exploring new catalytic systems, and applying principles of green chemistry to the entire lifecycle of this compound production.

Table 1: Comparison of Traditional and Green Synthetic Approaches for Nitrophenols

FeatureTraditional NitrationEmerging Green Strategies
Reagents Concentrated nitric and sulfuric acidsSolid acid catalysts, NaNO₂, milder nitrating agents
Solvents Often requires organic solventsSolvent-free conditions or greener solvents
Byproducts Significant acidic waste, NOx gasesReduced waste, potential for catalyst recycling
Efficiency Can have issues with selectivity and yieldAims for higher selectivity and yield
Environmental Impact HighSignificantly lower

Exploration of Advanced Catalytic Applications

While this compound is primarily known as an intermediate in the synthesis of other chemicals, there is growing interest in its potential catalytic applications and the catalytic applications of related compounds. The reduction of nitrophenols to aminophenols is a crucial industrial process, and developing efficient catalysts for this transformation is an active area of research. nih.govresearchgate.netnih.gov

Future studies may investigate the use of this compound as a ligand in the design of novel metal complexes with catalytic activity. The nitroso and phenol (B47542) groups are capable of coordinating with metal ions, potentially leading to catalysts for a variety of organic transformations. mdpi.com The electronic properties of the molecule, influenced by the methyl and nitroso groups, could be fine-tuned to modulate the activity of the catalytic center.

Furthermore, research into the catalytic reduction of nitrophenols using metallic nanoparticles offers a template for future work. researchgate.netnih.gov While much of this research has focused on other isomers like p-nitrophenol, the methodologies and insights gained are transferable. Investigating the catalytic hydrogenation of this compound could lead to efficient routes for the synthesis of its corresponding aminophenol, a valuable compound in its own right. The development of selective and reusable catalysts for this process would be a significant advancement. nih.gov

Deeper Understanding of Intramolecular and Intermolecular Interactions

The physical and chemical properties of this compound are governed by a complex interplay of intramolecular and intermolecular forces. A deeper understanding of these interactions is crucial for predicting its behavior in different environments and for designing new applications.

A key feature of ortho-nitrosophenols is the potential for strong intramolecular hydrogen bonding between the hydroxyl group and the nitroso group. nih.gov This internal bonding significantly influences the molecule's properties, such as its acidity, boiling point, and solubility. In contrast, related molecules like para-nitrophenol exhibit intermolecular hydrogen bonding, leading to different physical characteristics. learncbse.inncerthelp.com For example, the intramolecular hydrogen bonding in o-nitrophenol makes it steam volatile, while the intermolecular hydrogen bonding in p-nitrophenol results in a much higher boiling point. learncbse.inncerthelp.com

Future research will likely employ advanced computational and spectroscopic techniques to further probe these interactions. nih.gov Quantum chemical calculations, such as those based on density functional theory (DFT), can provide detailed information about bond energies, molecular orbitals, and the conformational landscape of the molecule. nih.gov Experimental techniques like NMR and advanced vibrational spectroscopy can validate and complement these theoretical findings. A more profound understanding of how the methyl group in this compound influences the strength and nature of these hydrogen bonds compared to unsubstituted 2-nitrosophenol will be a key area of inquiry. nih.gov This knowledge is essential for controlling the self-assembly of these molecules in the solid state and for designing crystal structures with desired properties. mdpi.com

Integration of Machine Learning and AI in Predictive Chemistry for Nitrosophenols

ML models can be trained on large datasets of chemical information to predict properties such as toxicity, reactivity, and spectral characteristics. nih.gov This can accelerate the screening of potential new derivatives of this compound for specific applications without the need for extensive and time-consuming laboratory synthesis and testing. For example, AI could be used to predict the biological activity of novel compounds based on their molecular structure. nd.edu

Table 2: Potential Applications of AI/ML in Nitrosophenol Research

Application AreaSpecific TaskPotential Impact
Property Prediction Predicting toxicity, solubility, and reactivity of new derivatives.Faster screening of candidate molecules for various applications.
Synthesis Design Optimizing reaction conditions and predicting product yields.More efficient and sustainable chemical synthesis. eurekalert.orgchemeurope.com
Mechanism Elucidation Analyzing reaction pathways and identifying key intermediates.Deeper understanding of chemical transformations.
Materials Discovery Designing novel functional materials with desired properties.Accelerated development of new materials based on nitrosophenol scaffolds.

Expanding Research into Novel Derivatives and Functional Materials

This compound serves as a valuable building block for the synthesis of a wide range of organic molecules. A significant avenue for future research is the exploration of novel derivatives and their incorporation into advanced functional materials.

The chemical structure of this compound, with its reactive hydroxyl, nitroso, and aromatic ring functionalities, allows for a variety of chemical modifications. For instance, the nitroso group can be reduced to an amine, which can then be further functionalized. The hydroxyl group can be etherified or esterified to produce a wide array of new compounds. Research into the synthesis of derivatives of related nitro-aromatic compounds, such as 2-methyl-5-nitroimidazoles, has already shown promise in developing new antimicrobial agents. Similar strategies could be applied to this compound to explore its potential in medicinal chemistry.

Beyond discrete molecules, there is potential for incorporating this compound derivatives into polymers and other materials. The phenolic group, for example, is a common component in resins and other polymers. By designing monomers based on this compound, it may be possible to create new polymers with unique optical, electronic, or thermal properties. The nitroso group could also be used as a handle for cross-linking or for grafting the molecule onto surfaces to create functionalized materials for sensing or catalysis. The historical use of nitrophenols as precursors for dyes and pesticides also suggests that novel derivatives could find applications in these and other areas of chemical technology. mdpi.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity and purity of 2-Methyl-5-nitrosophenol?

  • Methodological Answer :

  • Spectral Characterization : Use infrared (IR) spectroscopy to identify functional groups (e.g., -NO and phenolic -OH stretches). Compare peaks with NIST reference spectra for related nitrophenol derivatives .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) can confirm molecular weight and fragmentation patterns. Cross-reference with databases like NIST MS-NW-3199 for nitroso/phenol analogs .
  • Chromatography : Gas chromatography (GC) with non-polar columns under isothermal conditions (e.g., Kovats retention indices) helps assess purity and detect impurities. Validate retention times against literature values for nitroso compounds .

Q. How can researchers optimize the synthesis of this compound while minimizing byproducts?

  • Methodological Answer :

  • Reaction Design : Nitrosation of 2-methylphenol derivatives under controlled pH and temperature to avoid over-nitrosation. Use stoichiometric HNO₂ in acidic media (e.g., HCl) at 0–5°C.
  • Purification : Recrystallization from ethanol-water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the nitroso product. Monitor purity via thin-layer chromatography (TLC) with UV detection.
  • Validation : Confirm absence of nitrophenol byproducts via GC-MS or HPLC, referencing retention indices from studies on nitrophenol analogs .

Advanced Research Questions

Q. How should researchers address contradictions in thermodynamic data (e.g., melting points or enthalpy values) for this compound?

  • Methodological Answer :

  • Data Cross-Validation : Compare experimental results (e.g., differential scanning calorimetry for ΔfusH) with computational predictions (e.g., DFT calculations for lattice energy).
  • Source Evaluation : Assess potential impurities or polymorphic forms affecting measurements. For example, hydrate formation may alter melting points, requiring Karl Fischer titration for water content analysis .
  • Systematic Documentation : Report experimental conditions (e.g., heating rate, sample mass) to enable reproducibility. Reference phase-change data from NIST Standard Reference Data Program .

Q. What computational strategies are effective for predicting the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Quantum Chemical Modeling : Use density functional theory (DFT) to calculate bond dissociation energies and identify reactive sites for hydrolysis or photolysis. Compare with nitrosobenzene degradation mechanisms.
  • Kinetic Simulations : Apply Arrhenius equations to model temperature-dependent degradation rates. Validate predictions via HPLC or LC-MS analysis of degradation products under controlled lab conditions .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., IR peak shifts or MS fragmentation inconsistencies)?

  • Methodological Answer :

  • Instrument Calibration : Verify spectrometer alignment using standard reference materials (e.g., polystyrene for IR). For MS, calibrate with perfluorotributylamine (PFTBA) to ensure mass accuracy .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., this compound-d₃) to confirm fragmentation pathways in MS. Compare with deuterated nitrophenol spectra for pattern consistency .
  • Collaborative Analysis : Share raw spectral data via platforms like JCAMP-DX for peer validation, leveraging tools referenced in NIST databases .

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